molecular formula C25H24N2O6 B333802 2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B333802
M. Wt: 448.5 g/mol
InChI Key: RIXYSWWBCWTHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as phenoxyethyl, nitrophenyl, and carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxyethanol with 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and consistency of the production process. Purification steps, such as crystallization or chromatography, are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-Phenoxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Compared to similar compounds, 2-PHENOXYETHYL 2-METHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE exhibits unique chemical properties due to the presence of the phenoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

2-phenoxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H24N2O6/c1-16-22(25(29)33-14-13-32-19-9-3-2-4-10-19)23(17-7-5-8-18(15-17)27(30)31)24-20(26-16)11-6-12-21(24)28/h2-5,7-10,15,23,26H,6,11-14H2,1H3

InChI Key

RIXYSWWBCWTHOH-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=CC=C4

Origin of Product

United States

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